molecular formula C20H23FN2O3S B14956312 {1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B14956312
M. Wt: 390.5 g/mol
InChI Key: DMLHTNMXSWFNGM-UHFFFAOYSA-N
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Description

{1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a cyclohexyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    {1-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    {1-[({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in {1-[({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[1-[[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H23FN2O3S/c21-15-6-4-14(5-7-15)19-23-16(12-27-19)10-17(24)22-13-20(11-18(25)26)8-2-1-3-9-20/h4-7,12H,1-3,8-11,13H2,(H,22,24)(H,25,26)

InChI Key

DMLHTNMXSWFNGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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